molecular formula C12H14BrNO2 B3866156 Benzamide, N-tetrahydrofurfuryl-3-bromo-

Benzamide, N-tetrahydrofurfuryl-3-bromo-

Cat. No.: B3866156
M. Wt: 284.15 g/mol
InChI Key: FJPKLVKEBYECMO-UHFFFAOYSA-N
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Description

Benzamide, N-tetrahydrofurfuryl-3-bromo- is an organic compound with the molecular formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.149. It is a derivative of benzamide, where the amide nitrogen is substituted with a tetrahydrofurfuryl group and a bromine atom is attached to the benzene ring .

Preparation Methods

The synthesis of Benzamide, N-tetrahydrofurfuryl-3-bromo- typically involves the following steps:

Chemical Reactions Analysis

Benzamide, N-tetrahydrofurfuryl-3-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bromine, iron(III) bromide, potassium permanganate, and lithium aluminum hydride.

Scientific Research Applications

Benzamide, N-tetrahydrofurfuryl-3-bromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-tetrahydrofurfuryl-3-bromo- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Benzamide, N-tetrahydrofurfuryl-3-bromo- can be compared with other similar compounds such as:

Properties

IUPAC Name

3-bromo-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPKLVKEBYECMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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